molecular formula C21H24F2N4O2 B2735436 N1-(2-fluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 906151-16-4

N1-(2-fluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No. B2735436
CAS RN: 906151-16-4
M. Wt: 402.446
InChI Key: YXCJAFSRPFLWBA-UHFFFAOYSA-N
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Description

N1-(2-fluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H24F2N4O2 and its molecular weight is 402.446. The purity is usually 95%.
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Scientific Research Applications

Role in Compulsive Eating Disorders

Research has indicated the potential role of compounds structurally related to N1-(2-fluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide in addressing compulsive eating disorders. One study evaluated the effects of selective orexin receptor antagonists on binge eating (BE) in female rats, highlighting the importance of orexin-1 receptor (OX1R) mechanisms in BE. The findings suggest that selective antagonism at OX1R could represent a new pharmacological treatment for BE and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Antimicrobial and Antilipase Activities

A study on the microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties fused with 4-amino-2-fluorophenylpiperazin-1-carboxylates reported significant antimicrobial activity against several microorganisms. Additionally, some of these compounds exhibited antiurease and antilipase activities, suggesting their potential for broader therapeutic applications (Başoğlu et al., 2013).

Anticonvulsant Properties

Research into hybrid anticonvulsant agents has led to the synthesis of compounds combining elements of well-known antiepileptic drugs with 1-(4-phenylpiperazin-1-yl)- or 1-(morpholin-4-yl)-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides. These new molecules have shown broad spectra of activity across preclinical seizure models, indicating their potential as novel treatments for epilepsy (Kamiński et al., 2015).

Antitumor Activities

A novel series of 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group were synthesized and exhibited significant inhibitory activity against tumor cells, particularly showing high efficacy against CDC25B. This discovery points to their potential as effective anti-tumor agents (Ding et al., 2016).

Dual Inhibition of Tyrosine Kinases

The synthesis of a quinazolinone-based derivative demonstrated potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting its potential as an effective anti-cancer agent. This compound's ability to competitively antagonize these critical pathways in cancer cell proliferation and survival highlights its promise in oncology (Riadi et al., 2021).

properties

IUPAC Name

N'-(2-fluorophenyl)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F2N4O2/c1-26-10-12-27(13-11-26)19(15-6-8-16(22)9-7-15)14-24-20(28)21(29)25-18-5-3-2-4-17(18)23/h2-9,19H,10-14H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCJAFSRPFLWBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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